Decanoic-d19 acid
Overview
Description
Decanoic-d19 acid, also known as capric acid, is a medium-chain fatty acid that is naturally found in coconut oil and palm kernel oil. It is a white, odorless, and crystalline solid with a melting point of 61°C. This compound has a wide range of applications in the food industry and in the laboratory. It is an important component of various cosmetics, fragrances, and pharmaceuticals, and is used as a dietary supplement and a preservative. This compound is also used in the production of biodiesel and as a fuel additive.
Scientific Research Applications
1. Environmental Science Application
- Decanoic-d19 acid serves as a traceable reference for assessing total naphthenic acid concentrations in mixtures derived from oil sands process water. Its well-defined and traceable characteristics improve the comparative assessment of different naphthenic acid mixtures, aiding environmental science research in identifying and managing pollutants in industrial processes (Brunswick et al., 2017).
2. Biotechnology and Bioengineering
- Decanoic acid is pivotal in the production of decanoic acid from renewable sources. Utilizing engineered cell factories, it can be produced majorly from glycerol, an abundant and renewable feedstock. This has significant implications for industrial chemistry, pharmaceuticals, and biofuel production (Kim & Gonzalez, 2018).
3. Energy Conversion and Management
- Decanoic acid is researched for its potential in thermal energy storage applications. Microencapsulation of decanoic acid for thermally stable and leakage-free applications is a significant area of study, indicating its potential in sustainable energy systems (Konuklu et al., 2014).
4. Separation and Purification Technology
- In the synthesis of methyl decanoate through esterification, the role of decanoic acid is explored in novel distillation processes. This research impacts the efficiency and economics of producing esters, which have applications in various industries, including pharmaceuticals and food (Aqar et al., 2018).
5. Biotechnology Production
- The use of decanoic acid in the production of medium-chain-length poly-3-hydroxyalkanoate (MCL-PHA) is an area of significant research. Developing efficient fed-batch fermentation processes for this purpose has implications for bioplastics and other biotechnologically derived materials (Gao et al., 2016).
6. Water Treatment and Desalination
- Research on the use of decanoic acid in directional solvent extraction demonstrates its effectiveness in desalination processes. This opens up avenues for sustainable and efficient water treatment methods (Rish et al., 2014).
7. Nanotechnology and Material Science
- Decanoic acid's role in the controlled synthesis of iron oxide nanoparticles, which have significant biomedical applications, is a key area of research. Its use in tailoring nanoparticle size and properties for specific applications is crucial (Guardia et al., 2010).
Mechanism of Action
Target of Action
Decanoic-d19 acid, also known as capric acid-d19, is a deuterated saturated fatty acid . The primary targets of this compound are AMPA receptors . These receptors are involved in fast synaptic transmission in the central nervous system .
Mode of Action
This compound acts as a non-competitive antagonist at AMPA receptors . It selectively reduces glutamate-induced currents in Xenopus oocytes expressing GluA2 and GluA3 subunit-containing AMPA receptors . This interaction with its targets results in the inhibition of epileptiform activity .
Biochemical Pathways
The action of this compound affects the glutamatergic synaptic transmission pathway . By inhibiting AMPA receptors, it reduces the currents induced by glutamate, a key neurotransmitter in this pathway . The downstream effects of this action include the suppression of epileptiform activity .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of glutamate-induced currents and the inhibition of epileptiform activity . These effects contribute to its antiseizure properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solid form and its melting point of 30-32 °C suggest that it may be sensitive to temperature changes.
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFZFCNZKVNT-KIJKOTCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583929 | |
Record name | (~2~H_19_)Decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88170-22-3 | |
Record name | (~2~H_19_)Decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88170-22-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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